Loxoprofen Ring-opening Impurity

Description

Overview of Loxoprofen (B1209778) in the Context of 2-Arylpropionic Acid Derivatives

Loxoprofen is a prominent member of the 2-arylpropionic acid (profens) class of NSAIDs, a group that also includes well-known drugs like ibuprofen (B1674241) and naproxen. nih.govwikipedia.org It is a prodrug, meaning it is converted into its active form in the body. wikipedia.org Loxoprofen works by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation. wikipedia.org It is chemically known as (RS)-2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid. wikipedia.org

Rationale for Comprehensive Impurity Control and Profiling in Active Pharmaceutical Ingredients (APIs) and Drug Products

The control of impurities in pharmaceuticals is a critical regulatory and safety requirement. pharmuni.comtoref-standards.com Impurities can originate from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with other components of the drug product. pharmuni.com Even in small amounts, some impurities can have unintended pharmacological or toxicological effects, potentially impacting the safety and efficacy of the medication. patsnap.com

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities. pharmuni.compharmaffiliates.com These guidelines, including ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), mandate the reporting, identification, and qualification of impurities that exceed specific thresholds. pharmuni.com Comprehensive impurity profiling is therefore essential throughout the drug development process and for routine quality control of the final product. aquigenbio.comtoref-standards.com

Identification of Loxoprofen Ring-opening Impurity as a Critical Degradant or Process Impurity

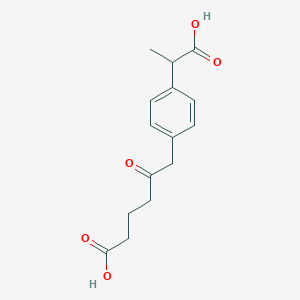

The this compound, chemically identified as 6-(4-(1-carboxyethyl)phenyl)-5-oxohexanoic acid, is a known degradation product and process impurity of loxoprofen. google.comsynzeal.com Its formation can occur during the synthesis of loxoprofen or as a result of degradation under certain conditions, such as exposure to heat or oxidative stress. nih.govsmolecule.com The presence of this impurity is a key indicator of the stability of loxoprofen and its formulations.

Studies have shown that the cyclopentanone (B42830) ring of loxoprofen is susceptible to cleavage, leading to the formation of this oxodicarboxylic acid structure. nih.gov The identification and characterization of this impurity are crucial for developing stable formulations and establishing appropriate storage conditions. nih.gov

Research Scope and Objectives Pertaining to the this compound

The primary objective of research into the this compound is to ensure the quality and safety of loxoprofen-containing medicines. patsnap.com This involves several key areas of investigation:

Development of analytical methods: Establishing sensitive and specific analytical techniques, such as high-performance liquid chromatography (HPLC), to detect and quantify the ring-opening impurity. google.comnih.gov

Forced degradation studies: Intentionally subjecting loxoprofen to stress conditions (e.g., heat, humidity, light, acid, base, oxidation) to understand the degradation pathways and identify potential impurities like the ring-opening product. nih.govmagtechjournal.com

Synthesis and characterization: Preparing the impurity as a reference standard for accurate identification and quantification in loxoprofen samples. google.compatsnap.com

By thoroughly understanding the formation and characteristics of the this compound, pharmaceutical manufacturers can implement effective control strategies to minimize its presence in the final product, thereby ensuring patient safety. toref-standards.com

Structure

3D Structure

Properties

IUPAC Name |

6-[4-(1-carboxyethyl)phenyl]-5-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-10(15(19)20)12-7-5-11(6-8-12)9-13(16)3-2-4-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZUIVGLLMTAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC(=O)CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Loxoprofen Ring Opening Impurity Formation

Theoretical Considerations of Ring-Opening Reactions in Propionic Acid Derivatives

Ring-opening reactions are a significant degradation pathway for cyclic compounds, including the cyclopentanone (B42830) ring present in loxoprofen (B1209778), a propionic acid derivative. The susceptibility of a ring to open is influenced by factors such as ring strain and the presence of activating functional groups. In epoxides, for instance, the significant strain of the three-membered ring makes them highly reactive and prone to ring-opening via nucleophilic attack. nih.govmdpi.com While loxoprofen's five-membered ring is less strained than an epoxide, the presence of a ketone group makes it susceptible to certain reactions.

The stability of the resulting opened-ring structure also plays a role. Reactions that lead to thermodynamically stable products are more likely to occur. For propionic acid derivatives with cyclic moieties, the reaction conditions, such as pH and the presence of catalysts, can significantly influence the rate and mechanism of ring-opening. libretexts.org

Proposed Chemical Pathways Leading to Loxoprofen Ring-opening Impurity

Several chemical pathways have been proposed for the formation of the this compound, primarily involving hydrolytic and oxidative degradation.

Hydrolysis represents a key pathway for the degradation of loxoprofen, potentially leading to the ring-opening impurity. doi.org The presence of water and either acidic or basic conditions can facilitate the cleavage of the cyclopentanone ring. doi.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the cyclopentanone ring can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can initiate a series of reactions leading to the opening of the ring.

Base-Catalyzed Hydrolysis: In basic media, a hydroxide (B78521) ion can directly attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent electronic rearrangement can result in the cleavage of the C-C bond within the ring, ultimately forming the dicarboxylic acid impurity.

Studies have shown that loxoprofen is unstable under both acidic and alkaline hydrolytic conditions. doi.org For instance, treating a standard solution of loxoprofen with 1.0 mol·L⁻¹ NaOH at 80°C for 6 hours leads to significant degradation. doi.org

Oxidative stress is another significant contributor to the formation of the ring-opening impurity. nih.govdoi.org The Baeyer-Villiger rearrangement is a key proposed oxidative pathway. smolecule.com This reaction involves the oxidation of a ketone to an ester or a lactone. youtube.comyoutube.com

In the context of loxoprofen, the cyclopentanone ring can undergo a Baeyer-Villiger oxidation, where a peroxy acid or another oxidant inserts an oxygen atom adjacent to the carbonyl group, forming a lactone (a cyclic ester). smolecule.comyoutube.comyoutube.com This lactone is then susceptible to hydrolysis, which opens the ring to form the final dicarboxylic acid impurity. The process typically involves the following steps:

Protonation of the ketone. youtube.com

Nucleophilic attack by a peroxy acid. youtube.com

Rearrangement with migration of an alkyl group, leading to the formation of an ester (or lactone for cyclic ketones). youtube.com

Hydrolysis of the resulting lactone to yield the ring-opened product.

One identified degradation product of loxoprofen under heat stress is an oxodicarboxylic acid structure, consistent with cleavage of the cyclopentanone ring through an oxidative process. nih.gov The use of oxidants like hydrogen peroxide has been shown to induce the formation of this impurity. doi.orgsmolecule.com

Exposure to light can also contribute to the degradation of loxoprofen, although it is generally considered more stable under photolytic stress compared to hydrolytic and oxidative conditions. researchgate.net Photodegradation occurs when a molecule absorbs light energy, leading to a change in its chemical structure. mdpi.com While specific studies on the photolytic formation of the ring-opening impurity are limited, it is plausible that light exposure could provide the energy to initiate or accelerate oxidative or hydrolytic degradation pathways, especially in the presence of photosensitizers.

Loxoprofen has been shown to be relatively stable under thermal stress alone. researchgate.net However, elevated temperatures can accelerate other degradation processes, such as hydrolysis and oxidation. In one study, three degradation products were identified in heat-stressed loxoprofen sodium adhesive tapes, with one being the ring-opened impurity formed by the cleavage of the cyclopentanone ring. nih.gov Thermogravimetric analysis (TGA) of loxoprofen sodium shows thermal degradation occurring subsequent to melting. researchgate.net This indicates that while heat itself may not directly cause ring-opening, it can provide the necessary energy to overcome the activation barrier for other degradation reactions.

Influence of Environmental Factors on Impurity Formation Kinetics

The rate of formation of the this compound is significantly influenced by various environmental factors.

| Factor | Influence on Impurity Formation | Research Findings |

| pH | The rate of hydrolytic degradation is highly dependent on pH. Both acidic and basic conditions accelerate the formation of the ring-opening impurity. | Loxoprofen demonstrates instability in both acidic and alkaline solutions, leading to degradation. doi.org |

| Temperature | Higher temperatures generally increase the rate of chemical reactions, including hydrolysis and oxidation, thus accelerating impurity formation. | Heat-stressed loxoprofen samples show the formation of the ring-opened impurity. nih.gov TGA shows thermal degradation follows melting. researchgate.net |

| Oxidizing Agents | The presence of oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen, can significantly promote the formation of the ring-opening impurity via oxidative pathways like the Baeyer-Villiger rearrangement. | Treatment with 3% hydrogen peroxide at 80°C for 12 hours results in oxidative degradation. doi.org |

| Light | Exposure to light, particularly UV radiation, can provide the energy to initiate or accelerate degradation reactions. | Loxoprofen is noted to be relatively stable under photolytic stress, but degradation can occur under certain conditions. researchgate.net |

| Moisture | The presence of water is essential for hydrolytic degradation pathways. Higher moisture content in a formulation can lead to increased levels of the ring-opening impurity. | The formation of the impurity is accelerated in aqueous formulations. |

The kinetics of degradation are complex, with multiple factors often acting in concert. For example, the combination of high temperature and high humidity would be expected to significantly increase the rate of formation of the hydrolytically-derived ring-opening impurity.

Role of pH Conditions

The stability of loxoprofen is highly dependent on pH, with the ring-opening impurity formation being catalyzed by both acidic and alkaline conditions. nih.govresearchgate.net The degradation process involves the hydrolysis of the cyclopentanone moiety. While acidic conditions can facilitate this breakdown, studies indicate that loxoprofen is particularly unstable under alkaline hydrolytic conditions. nih.govresearchgate.net The formation of the impurity can be accelerated in aqueous formulations, underscoring the critical role of pH control in preventing the degradation of loxoprofen. A patent for the synthesis of the impurity notes its formation via oxidation and ring-opening in the presence of an inorganic base, further supporting the mechanism of base-catalyzed degradation. google.com

Impact of Temperature and Humidity

Temperature and humidity are critical factors that significantly accelerate the formation of the this compound. magtechjournal.com Forced degradation studies have demonstrated that loxoprofen is sensitive to humidity, with the presence of water being a key driver for the degradation. magtechjournal.com

Stress testing conducted under accelerated conditions reveals the compound's lability:

At a high temperature of 60°C, degradation is notable. magtechjournal.com

Under conditions of high humidity (92.5% Relative Humidity), the formation of the impurity is pronounced. magtechjournal.com

Combined accelerated conditions of 50°C and 75% RH also lead to a measurable increase in the impurity content. magtechjournal.com

Research on heat-stressed loxoprofen sodium adhesive tapes identified a primary degradation product as an oxidation product with an oxodicarboxylic acid structure, which results from the cleavage of the cyclopentanone ring. nih.gov Furthermore, studies on the granulation of loxoprofen sodium hydrate (B1144303) showed that drying temperatures influence the hydration state of the molecule; granules dried at 60°C and 80°C were found to be in an anhydrous state, unlike those dried at 40°C which remained as monohydrates. mdpi.com This highlights the interplay between temperature and water content in the solid state, which can directly impact the rate of hydrolytic degradation. magtechjournal.commdpi.com

Effects of Light Exposure

Table 1: Summary of Stress Condition Effects on this compound Formation

| Stress Factor | Condition | Observed Effect on Ring-Opening Impurity | Reference |

|---|---|---|---|

| pH | Acidic / Alkaline (Base-catalyzed) | Accelerates formation via hydrolysis of the cyclopentanone ring. nih.gov | nih.gov |

| Temperature | 60°C | Promotes degradation. magtechjournal.com | magtechjournal.com |

| Humidity | 92.5% RH | Impurity is sensitive to humidity; formation significantly increases. magtechjournal.com | magtechjournal.com |

| Light | 4500 lx | Considered a potential degradation factor, included in stress testing. magtechjournal.com | magtechjournal.com |

Interaction with Excipients and Formulation Components in Impurity Generation

The interaction between loxoprofen and various pharmaceutical excipients is a critical consideration in formulation development, as some components can promote the formation of the ring-opening impurity. magtechjournal.com

Chemical Compatibility Studies of Loxoprofen with Common Excipients

To ensure the stability of the final dosage form, chemical compatibility studies are performed by mixing loxoprofen with various common excipients. magtechjournal.comresearchgate.net These studies often employ analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD) to detect potential interactions. researchgate.net

Research has shown that loxoprofen is compatible with certain excipients, showing no significant interaction. researchgate.net However, incompatibility has been observed with others. magtechjournal.com

Incompatible Excipients : A notable incompatibility has been identified between loxoprofen sodium and mannitol (B672). magtechjournal.com

Compatible Excipients : Studies involving sustained-release pellet formulations found no evidence of interaction between loxoprofen sodium and polymers like ethyl cellulose, Eudragit RS100, and Eudragit RL100. researchgate.net

Catalytic Effects of Specific Excipients or their Impurities on Ring-opening

Certain excipients can actively promote or catalyze the degradation of loxoprofen into its ring-opening impurity. magtechjournal.com This catalytic effect is often linked to the hygroscopic nature of the excipients, which can increase the water content in the formulation, thereby facilitating the hydrolysis of the loxoprofen ring. magtechjournal.com

Studies have shown that hydrophilic (moisture-attracting) excipients can cause a significant increase in the ring-opening impurity. magtechjournal.com Examples of such excipients include:

Calcium hydrogen phosphate (B84403) magtechjournal.com

Silicon dioxide magtechjournal.com

Sodium starch glycolate (B3277807) magtechjournal.com

The presence of these excipients necessitates stricter control over water content during the manufacturing process, particularly after granulation and drying, to minimize the generation of this impurity. magtechjournal.com

Table 2: Chemical Compatibility of Loxoprofen with Common Excipients

| Excipient | Compatibility Status | Observed Effect | Reference |

|---|---|---|---|

| Mannitol | Incompatible | Compatibility problems were observed. magtechjournal.com | magtechjournal.com |

| Calcium hydrogen phosphate | Incompatible (Catalytic) | Moisture-attracting; may cause a significant increase in the impurity. magtechjournal.com | magtechjournal.com |

| Silicon dioxide | Incompatible (Catalytic) | Moisture-attracting; may cause a significant increase in the impurity. magtechjournal.com | magtechjournal.com |

| Sodium starch glycolate | Incompatible (Catalytic) | Hydrophilic; may cause a significant increase in the impurity. magtechjournal.com | magtechjournal.com |

| Ethyl cellulose | Compatible | No drug-excipient interaction was found. researchgate.net | researchgate.net |

| Eudragit RS100 | Compatible | No drug-excipient interaction was found. researchgate.net | researchgate.net |

| Eudragit RL100 | Compatible | No drug-excipient interaction was found. researchgate.net | researchgate.net |

Structural Characterization and Confirmation of Loxoprofen Ring Opening Impurity

Strategies for Isolation and Enrichment of the Impurity from Complex Matrices

The isolation and enrichment of the loxoprofen (B1209778) ring-opening impurity from complex matrices, such as pharmaceutical formulations, is a critical first step for its structural characterization. Various chromatographic and extraction techniques are employed to achieve the necessary purity and concentration for subsequent analysis.

Preparative Chromatography Techniques (e.g., Preparative HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating impurities in sufficient quantities for structural elucidation. lcms.cz This method utilizes a chromatographic column to separate the components of a mixture, with the desired impurity fraction being collected for further analysis. The development of a preparative HPLC method often involves optimizing the mobile phase composition, flow rate, and column chemistry to achieve the best possible separation of the impurity from the parent drug and other related substances. lcms.czresearchgate.net For instance, a C18 analytical column with an isocratic elution system of acetonitrile (B52724) and 0.15% triethylamine (B128534) (pH 2.2) has been used for the separation of loxoprofen and its degradation products. nih.gov The use of chiral semi-preparative HPLC has also been reported for the separation of loxoprofen isomers, demonstrating the versatility of this technique. researchgate.net

Dynamic Pressurized Liquid Extraction (PLE) and Solid-Phase Extraction (SPE)

Dynamic Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a powerful technique for extracting analytes from solid and semi-solid samples. mdpi.comnih.gov It employs solvents at elevated temperatures and pressures to enhance extraction efficiency. mdpi.com This method can be coupled with Solid-Phase Extraction (SPE) for online cleanup and concentration of the target impurity. nih.govnih.gov In the analysis of loxoprofen degradation products in adhesive tapes, a dynamic PLE-SPE system was used to extract and concentrate the impurities, including the ring-opening product, before analysis by LC-NMR. nih.gov This combined approach significantly reduces sample preparation time and improves the sensitivity of the subsequent analytical methods. nih.gov

Application of Advanced Mass Spectrometry for Molecular Formula Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of unknown compounds, providing crucial information for identifying the loxoprofen ring-opening impurity. tandfonline.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. nih.gov This capability is critical in distinguishing between compounds with the same nominal mass but different molecular formulas. For the this compound, HRMS analysis has established its molecular formula as C₁₅H₁₈O₅. axios-research.comacanthusresearch.com This formula indicates the addition of two oxygen atoms and two hydrogen atoms compared to the parent loxoprofen molecule (C₁₅H₁₈O₃), consistent with a ring-opening and oxidation event. nih.gov

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS or MSn) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. nih.govscilit.com In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented, and the resulting product ions are analyzed. This fragmentation data provides valuable information about the connectivity of atoms within the molecule. The fragmentation pattern of the this compound would be distinctly different from that of loxoprofen, reflecting the cleavage of the cyclopentanone (B42830) ring and the formation of new functional groups. nih.govnih.gov Studies have utilized LC-MS/MS to identify and characterize various degradation products of loxoprofen, including the ring-opening impurity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. google.com It provides detailed information about the chemical environment of each atom in a molecule, allowing for the complete assignment of its structure. tandfonline.comgoogle.com In the case of the this compound, NMR studies have confirmed the cleavage of the cyclopentanone ring and the formation of an oxodicarboxylic acid structure. nih.gov The combination of ¹H and ¹³C NMR data, along with two-dimensional NMR techniques, allows for the unambiguous assignment of all protons and carbons in the molecule, confirming the identity as 6-[4-(1-carboxyethyl)phenyl]-5-oxohexanoic acid. google.com

Table 1: Key Analytical Data for this compound

| Analytical Technique | Key Finding | Reference |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula: C₁₅H₁₈O₅ | axios-research.comacanthusresearch.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmed oxodicarboxylic acid structure resulting from cyclopentanone ring cleavage. | nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Provides fragmentation patterns to confirm the structural arrangement. | nih.govnih.gov |

1D NMR Techniques (e.g., ¹H, ¹³C)

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. For the this compound, ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum, the signals corresponding to the aromatic protons of the phenyl ring, the methine proton of the propionic acid moiety, the methyl group, and the various methylene (B1212753) groups of the hexanoic acid chain can be observed and assigned. Similarly, the ¹³C NMR spectrum reveals distinct signals for the carbonyl carbons of the ketone and two carboxylic acids, the aromatic carbons, and the aliphatic carbons. The specific chemical shifts (δ) of these signals are indicative of their electronic surroundings and are crucial for piecing together the molecular puzzle. A patent describing the preparation of this impurity includes NMR data that confirms the proposed structure. google.com

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0-7.3 | 128-130 |

| Propionic acid CH | 3.7 | 45 |

| Propionic acid CH₃ | 1.5 | 18 |

| Hexanoic acid α-CH₂ | 2.5 | 35 |

| Hexanoic acid β-CH₂ | 1.8 | 25 |

| Hexanoic acid γ-CH₂ | 2.8 | 42 |

| Ketone C=O | - | 210 |

| Carboxylic acid C=O | - | 175-180 |

Note: The data in this table is illustrative and based on general principles of NMR spectroscopy for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To further refine the structural assignment and establish connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of adjacent protons within the spin systems of the propionic acid and hexanoic acid chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing an unambiguous link between the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is instrumental in connecting the different fragments of the molecule, such as linking the aromatic ring to the propionic acid and hexanoic acid side chains.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which can help to determine the three-dimensional conformation of the molecule. nih.gov

The collective data from these 2D NMR experiments provides a comprehensive and detailed map of the molecular structure of the this compound, confirming the arrangement of atoms and functional groups.

LC-NMR Coupling for Direct Structural Elucidation

The coupling of High-Performance Liquid Chromatography (HPLC) with NMR spectroscopy (LC-NMR) is a powerful tool for the analysis of complex mixtures, such as those containing drug impurities. nih.govnih.gov This technique allows for the separation of the impurity from the parent drug and other components, followed by its direct structural elucidation by NMR without the need for offline isolation. nih.gov This on-line approach is particularly valuable for identifying and characterizing impurities that are present in small quantities or are unstable. mdpi.com

Vibrational and Electronic Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy techniques provide complementary information to NMR by probing the functional groups present in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation. axios-research.comnih.gov The FTIR spectrum of the this compound would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band characteristic of the carboxylic acid hydroxyl groups.

C=O stretch: Strong absorption bands corresponding to the ketone and the two carboxylic acid carbonyl groups.

C-H stretch: Absorptions for the aromatic and aliphatic C-H bonds.

These spectral features provide confirmatory evidence for the presence of the key functional groups in the impurity's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The this compound, with its phenyl chromophore, will exhibit characteristic absorption maxima in the UV region. While not as structurally detailed as NMR or FTIR, UV-Vis spectroscopy is a useful tool for quantitative analysis and for confirming the presence of the aromatic ring system. The UV spectrum can be compared to that of the parent drug, Loxoprofen, to note any shifts in the absorption maxima that may have occurred due to the structural changes.

Confirmation of Impurity Structure via Independent Chemical Synthesis

The definitive confirmation of the structure of an impurity is often achieved through its independent chemical synthesis. google.com By synthesizing the proposed structure of the this compound through a known chemical route, a reference standard is created. This synthesized standard can then be compared to the impurity isolated from the drug substance using various analytical techniques, including chromatography (e.g., HPLC) and spectroscopy (e.g., NMR, MS). If the retention time in chromatography and the spectral data of the synthesized compound match those of the impurity, the proposed structure is unequivocally confirmed. researchgate.net Several patents detail synthetic methods for preparing this and other Loxoprofen impurities, providing a basis for such a confirmation. google.compatsnap.compatsnap.com

Degradation Kinetics and Stability Profile of Loxoprofen Ring Opening Impurity

Forced Degradation Studies of Loxoprofen (B1209778) to Induce and Quantify Ring-opening Impurity Formation

Forced degradation, or stress testing, is a crucial component in the development of stability-indicating analytical methods and for elucidating the degradation pathways of a drug substance. nih.govnih.gov In these studies, the API is subjected to exaggerated conditions of hydrolysis, oxidation, light, and heat to accelerate its decomposition. Loxoprofen has been shown to be unstable under certain hydrolytic and oxidative conditions. nih.govx-mol.com

Hydrolytic degradation is a common pathway for drugs with labile functional groups. Studies on loxoprofen reveal differing stability profiles under acidic and basic conditions.

Acidic Conditions: Loxoprofen is generally found to be stable under acidic conditions. One study observed no significant degradation when a loxoprofen solution was heated for two hours in an acidic medium. impactfactor.org However, other reports suggest that the ring-opening impurity may form under specific acidic or enzymatic conditions. A patent for the synthesis of the ring-opening impurity noted that it could not be obtained through conventional acid and alkali degradation methods, suggesting its formation is highly dependent on the specific reagents and conditions used. google.com

Basic Conditions: Loxoprofen is significantly more susceptible to degradation in alkaline environments. nih.govx-mol.com Studies have demonstrated that a notable hydrolytic degradation product is formed under basic conditions. nih.gov In one experiment, heating loxoprofen sodium at 80°C in an alkaline solution resulted in over 10% degradation within two hours, confirming its lability. impactfactor.org The primary degradation mechanism involves the hydrolytic cleavage of the cyclopentanone (B42830) ring.

Oxidative degradation can lead to the formation of various impurities. Loxoprofen has been shown to be susceptible to oxidation. nih.govimpactfactor.org

Hydrogen Peroxide: When subjected to oxidative stress using 30% hydrogen peroxide (H₂O₂), loxoprofen undergoes significant degradation. impactfactor.org An oxidative degradation product, structurally elucidated using mass spectrometry, has been identified. nih.govx-mol.com

Heat/Oxidation Synergy: In a study of heat-stressed loxoprofen sodium adhesive tapes, one of the primary degradation products (DP-1) was identified as an oxidation product with an oxodicarboxylic acid structure. This structure results from the cleavage of the cyclopentanone ring, which is consistent with the Loxoprofen Ring-opening Impurity. researchgate.net This indicates that a combination of thermal and oxidative stress can effectively induce the formation of this impurity.

Photostability testing exposes the drug substance to light sources to determine its potential for light-induced degradation. While comprehensive data on the formation of the this compound under specific photolytic conditions is not widely detailed in the reviewed literature, ICH guidelines mandate photostability testing as part of a complete forced degradation panel. nih.gov

Thermal stress testing evaluates the stability of a drug substance at elevated temperatures. As mentioned previously, studies on loxoprofen adhesive tapes subjected to heat stress successfully identified the ring-opening impurity. researchgate.net This confirms that thermal energy is a contributing factor to the degradation pathway leading to the cleavage of the cyclopentanone ring. The impurity is known to be a potential degradant in both loxoprofen raw material and finished product stability experiments. google.com

The following table provides a representative summary of loxoprofen's degradation under various forced conditions, leading to the formation of the ring-opening impurity.

| Stress Condition | Reagent/Parameters | Observation | Ring-opening Impurity Formation |

| Acidic Hydrolysis | 0.1 M HCl, 80°C, 2h | Stable to minor degradation reported. impactfactor.org | Formation is debated; some sources report none, google.com others suggest it's possible under specific conditions. |

| Basic Hydrolysis | 0.1 M NaOH, 80°C, 2h | Significant degradation (>10%). impactfactor.org | Identified as a major hydrolytic degradation product. nih.gov |

| Oxidative Stress | 30% H₂O₂, 80°C, 2h | Significant degradation. impactfactor.org | Identified as a major oxidative degradation product. researchgate.netnih.gov |

| Thermal Stress | Dry Heat, 60°C | Degradation observed, especially over time. | Confirmed to form under thermal stress. researchgate.net |

| Photolytic Stress | UV/Visible Light | Data not specified in reviewed literature. | Data not specified in reviewed literature. |

This table is an illustrative summary based on qualitative findings from cited literature. Actual quantitative results can vary based on precise experimental conditions.

Evaluation of Impurity Accumulation under Accelerated and Long-Term Stability Conditions

Beyond forced degradation, the stability of a drug product is formally assessed under standardized storage conditions as defined by the International Council for Harmonisation (ICH). nih.gov These studies monitor the increase of impurities over time to establish a product's shelf-life. The this compound is known to be a degradant that can increase during these stability trials for both the API and the formulated drug product. google.com

Accelerated Stability: These studies are typically conducted at elevated temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of six months. The data is used to predict the long-term stability of the product and evaluate the impact of short-term excursions outside of labeled storage conditions. nih.gov

Long-Term Stability: These studies are performed under recommended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for a minimum of 12 months, extending through the proposed shelf-life of the product. nih.gov

The accumulation of the ring-opening impurity under these conditions is a critical quality attribute that is monitored closely. The following table illustrates a hypothetical accumulation profile for this impurity.

| Time Point | Accelerated Conditions (40°C/75% RH) % Impurity | Long-Term Conditions (25°C/60% RH) % Impurity |

| Initial | 0.05% | 0.05% |

| 3 Months | 0.12% | 0.06% |

| 6 Months | 0.20% | 0.08% |

| 12 Months | Not Applicable | 0.11% |

This table is a hypothetical representation to illustrate potential impurity growth. Actual values are specific to the formulation, packaging, and manufacturing process.

Kinetic Modeling of Loxoprofen Degradation Pathways and Impurity Accumulation

Kinetic modeling of drug degradation provides a mathematical description of the rate at which the drug substance converts into its impurities. By applying models such as zero-order, first-order, or second-order kinetics, it is possible to predict the shelf-life of a product and understand the mechanism of degradation. For instance, a study on the degradation of ceftobiprole (B606590) utilized kinetic analysis to determine degradation rate constants under various stress conditions. mdpi.com

Zero-Order Kinetics: The rate of degradation is constant and independent of the concentration of the reactants.

First-Order Kinetics: The rate of degradation is directly proportional to the concentration of one of the reactants. Many drug degradation processes follow this model.

A thorough kinetic study of the formation of the this compound would involve measuring its concentration at various time points under the stress conditions outlined above and fitting the data to different kinetic models. This analysis would yield rate constants (k) for the degradation pathway, providing a quantitative measure of the drug's stability. While crucial for a comprehensive understanding of loxoprofen's stability profile, specific kinetic models and their corresponding rate constants for the formation of the ring-opening impurity are not extensively detailed in the public domain literature reviewed. The development of such models would be a significant step in predicting and controlling the presence of this impurity in the final drug product.

Impact of Environmental Factors on Impurity Generation Rate

The generation of the this compound, identified as 2-[(4-acetylphenyl)methyl]cyclopentanone or loxoprofen sodium impurity I, is significantly influenced by environmental conditions. magtechjournal.com Forced degradation and stress testing studies have been conducted to elucidate the impact of temperature, humidity, and light on the stability of loxoprofen and the rate at which this specific impurity is formed. magtechjournal.comnih.gov

Research findings indicate that the this compound is particularly sensitive to humidity. magtechjournal.com Stress tests performed under conditions of high humidity have demonstrated a notable increase in the formation of this impurity. magtechjournal.com In one study, loxoprofen sodium tablets were subjected to a high humidity environment of 92.5% Relative Humidity (RH), which was one of the stress conditions that highlighted the compound's susceptibility to moisture. magtechjournal.com

Elevated temperature is another critical factor that can accelerate the degradation of loxoprofen and lead to the formation of the ring-opening impurity. magtechjournal.com Stress testing has been carried out at high temperatures, such as 60°C, to assess the thermal stability of the drug. magtechjournal.com Furthermore, accelerated stability studies are often conducted under combined conditions of elevated temperature and humidity, for instance at 50°C and 75% RH, to simulate long-term storage conditions and evaluate the propensity for impurity generation. magtechjournal.com

The influence of light on the stability of loxoprofen has also been investigated. magtechjournal.com Exposure to strong light irradiation, at an intensity of 4500 lx, has been included in stress testing protocols to determine the potential for photodegradation and the subsequent formation of impurities. magtechjournal.com While loxoprofen is known to be unstable under hydrolytic and oxidative conditions, the specific kinetics of photodegradation for the ring-opening impurity are a key area of stability analysis. nih.gov

In addition to these environmental factors, the presence of certain excipients can also impact the generation rate of the this compound, especially in formulated products. magtechjournal.com Studies have shown that hydrophilic excipients, which attract moisture, can lead to a significant increase in the formation of this impurity. magtechjournal.com This underscores the critical interplay between the formulation, packaging, and environmental conditions in maintaining the stability of loxoprofen. magtechjournal.com

The following table summarizes the environmental stress conditions that have been shown to promote the generation of the this compound.

Interactive Data Table: Environmental Stress Conditions for Loxoprofen Impurity Generation

| Environmental Factor | Condition | Observation | Reference |

| High Temperature | 60 °C | Component of stress testing leading to impurity formation. | magtechjournal.com |

| High Humidity | 92.5% RH | Loxoprofen sodium impurity I is sensitive to humidity. | magtechjournal.com |

| Strong Light Irradiation | 4500 lx | Part of stress testing to assess photodegradation. | magtechjournal.com |

| Accelerated Conditions | 50 °C and 75% RH | Used for investigating impurity content in stability studies. | magtechjournal.com |

Control Strategies and Mitigation Approaches for Loxoprofen Ring Opening Impurity

Raw Material Control and Monitoring for Precursors or Catalysts of Impurity Formation

The foundation of impurity control lies in the careful selection and monitoring of starting materials and reagents used in the synthesis of loxoprofen (B1209778). The formation of the ring-opening impurity can be influenced by the presence of certain precursors or catalysts.

Key raw materials in various synthetic routes for loxoprofen include compounds like 2-(4-bromomethylphenyl)propionic acid, dimethyl adipate, and 2-chloropropionyl chloride. patsnap.comgoogle.com The purity of these starting materials is paramount. For instance, in synthetic methods involving the bromination of 2-(4-methylphenyl) propionic acid, controlling the reaction conditions is crucial to prevent the formation of dibromo side products, which could potentially lead to other impurities. google.com

Furthermore, catalysts used in the synthesis, such as p-toluenesulfonic acid, zinc oxide, and cuprous oxide, must be of high quality and used in appropriate amounts to avoid unwanted side reactions. google.com Monitoring the quality of these raw materials upon receipt and throughout their storage is essential to prevent the introduction of contaminants that could catalyze the degradation of loxoprofen to its ring-opened form.

Optimization of Synthetic Routes for Loxoprofen to Minimize Ring-opening Impurity Generation

Several synthetic pathways for loxoprofen have been developed, and the choice of route can significantly impact the impurity profile of the final active pharmaceutical ingredient (API). patsnap.com Optimization of these routes is a key strategy to minimize the formation of the ring-opening impurity.

One patented method for preparing the loxoprofen ring-opening impurity itself involves the oxidation and ring-opening of an intermediate compound under the conditions of an oxidant and an inorganic base. google.com This highlights the sensitivity of the loxoprofen structure to oxidative and basic conditions. Therefore, synthetic routes should be designed to avoid harsh conditions that could promote this degradation pathway.

For example, some synthetic methods for loxoprofen involve a decarboxylation step carried out by heating with hydrobromic acid and glacial acetic acid. google.comgoogle.com The temperature and duration of this step must be carefully controlled to prevent degradation. Other methods utilize milder reaction conditions, such as enzymatic reactions or catalytic hydrogenation, which may offer better control over impurity formation. google.com

Process Modifications and In-Process Controls

Careful control of reaction parameters during the synthesis of loxoprofen is critical to minimizing the formation of the ring-opening impurity. This involves implementing robust in-process controls to monitor and adjust key parameters in real-time.

| Process Parameter | Control Strategy to Minimize Ring-Opening Impurity |

| Temperature | Strict temperature control is crucial, especially during steps involving oxidation or acidic/basic conditions where the cyclopentanone (B42830) ring is susceptible to cleavage. For instance, in a Baeyer-Villiger oxidation step, maintaining a low temperature (e.g., 0–5°C) can prevent over-oxidation. |

| pH | The pH of the reaction mixture should be carefully monitored and controlled. The ring-opening impurity is known to form under both acidic and basic conditions. Therefore, maintaining a neutral or near-neutral pH whenever possible is advisable. |

| Reaction Time | Prolonged reaction times, especially under harsh conditions, can increase the likelihood of impurity formation. Optimizing reaction times to ensure complete conversion of the starting material while minimizing degradation is essential. |

| Solvent Selection | The choice of solvent can influence reaction pathways and impurity formation. For example, using anhydrous toluene (B28343) and ensuring all raw materials are anhydrous can be critical in certain steps to prevent side reactions. google.com |

In-process controls, such as high-performance liquid chromatography (HPLC), can be used to monitor the formation of the ring-opening impurity at various stages of the synthesis. google.comgoogle.com This allows for timely intervention and process adjustments if impurity levels exceed predefined limits.

Purification Techniques to Remove Impurity During API Synthesis

Even with optimized synthetic routes and stringent process controls, some level of the ring-opening impurity may still be present in the crude loxoprofen API. Therefore, effective purification techniques are necessary to remove this impurity to acceptable levels.

Recrystallization is a common method used to purify the final loxoprofen product. google.com The choice of solvent for recrystallization is critical and should be selected to maximize the solubility of loxoprofen while minimizing the solubility of the ring-opening impurity. For example, a mixture of ethanol (B145695) and ethyl acetate (B1210297) has been used for the recrystallization of loxoprofen. google.com

Chromatographic techniques can also be employed for purification, although they are generally more expensive and less scalable for large-scale production. However, for achieving very high purity, techniques like column chromatography may be necessary. google.com A validated HPLC method using a C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile (B52724) has been shown to be effective in separating the ring-opening impurity from loxoprofen.

Formulation Development Strategies to Enhance Product Stability and Suppress Impurity Formation

The stability of loxoprofen in the final drug product is crucial for preventing the formation of the ring-opening impurity during its shelf life. Formulation development plays a key role in enhancing product stability.

Stress testing of loxoprofen sodium tablets has shown that the formation of a degradation impurity is sensitive to humidity. magtechjournal.com Therefore, controlling the water content of the formulation is critical. The use of excipients with low hygroscopicity is recommended. Studies have indicated that excipients such as calcium hydrogen phosphate, silicon dioxide, and sodium starch glycolate (B3277807), which are hydrophilic and attract moisture, can lead to a significant increase in certain impurities. magtechjournal.com

Furthermore, compatibility studies between loxoprofen and various excipients are essential. For instance, an incompatibility between mannitol (B672) and loxoprofen sodium has been reported, suggesting that mannitol should be avoided in loxoprofen formulations. magtechjournal.com The pH of the formulation is another critical factor, as the ring-opening impurity can form under both acidic and enzymatic conditions. Therefore, buffering the formulation to maintain an optimal pH can help suppress impurity formation.

Packaging Considerations for Impurity Mitigation During Storage

The choice of packaging material is the final line of defense in protecting the drug product from environmental factors that can promote the formation of the this compound.

Given the sensitivity of loxoprofen to moisture, packaging that provides a high barrier to water vapor is essential. magtechjournal.com Studies have shown that packaging loxoprofen sodium tablets in an aluminum-plastic plate with an additional aluminum foil bag provides better protection against humidity and reduces the formation of degradation impurities compared to an aluminum-plastic plate alone. magtechjournal.com This enhanced sealing performance effectively minimizes moisture ingress during storage.

In addition to moisture protection, packaging should also protect the drug product from light, as strong light irradiation can also contribute to degradation. magtechjournal.com Therefore, opaque or amber-colored packaging materials are often recommended. Proper storage conditions, such as controlled room temperature and humidity, should also be clearly specified on the product label to further mitigate the risk of impurity formation.

Regulatory and Quality Control Aspects of Loxoprofen Ring Opening Impurity

Adherence to International Council for Harmonisation (ICH) Guidelines on Impuritiesich.orgfederalregister.govlgcstandards.com

The ICH has developed a series of quality guidelines that are recognized and implemented by regulatory authorities globally, including in the European Union, Japan, and the United States. ich.orgslideshare.net These guidelines provide a framework for the control of impurities in new drug substances and products. ich.org For the Loxoprofen (B1209778) Ring-opening Impurity, which arises from the degradation of Loxoprofen, adherence to these guidelines is mandatory to ensure product quality. doi.org

The primary guidelines governing the control of the Loxoprofen Ring-opening Impurity are ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products. ich.orgfederalregister.govich.org These documents provide a rational framework for reporting, identifying, and qualifying impurities based on established thresholds. ich.orgtuwien.ac.at

Scope and Application : ICH Q3A(R2) applies to impurities in new drug substances, while ICH Q3B(R2) addresses degradation products that may form in the drug product during manufacturing or storage. federalregister.govich.orgeuropa.eu The this compound, formed via hydrolysis of the cyclopropane (B1198618) ring in Loxoprofen, is classified as a degradation product and is therefore managed under the purview of these guidelines. europa.eu

Reporting, Identification, and Qualification : The guidelines establish thresholds for reporting, identifying, and qualifying impurities, which are typically based on the maximum daily dose (MDD) of the drug. ich.orgeuropa.eu Any degradation product observed at a level above the reporting threshold must be reported in regulatory submissions. europa.eu If the impurity level exceeds the identification threshold, efforts must be made to determine its chemical structure. Qualification, the process of gathering and evaluating data to establish the biological safety of an impurity, is required if levels surpass the qualification threshold. ich.orgtuwien.ac.at

Table 1: ICH Q3A/Q3B Thresholds for Impurities This interactive table summarizes the thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Source: ich.orgeuropa.eu |

The ICH Q1A(R2) guideline outlines the requirements for stability testing, which is fundamental to identifying and controlling degradation impurities like the this compound. ich.orgeuropa.eu

Purpose of Stability Testing : The goal of stability testing is to provide evidence of how the quality of a drug substance or product changes over time under the influence of environmental factors such as temperature, humidity, and light. ich.org This information is used to establish a re-test period for the drug substance and a shelf life and recommended storage conditions for the drug product. ich.org

Stress Testing : A crucial component of stability testing is stress testing, which involves subjecting the drug substance to harsh conditions (e.g., hydrolysis across a wide pH range, oxidation, photolysis) to identify likely degradation products and establish degradation pathways. doi.orgich.org Studies have shown that the formation of the this compound is accelerated in aqueous formulations, underscoring the necessity of pH control and appropriate storage conditions to mitigate its formation.

Stability-Indicating Methods : The analytical procedures used in stability studies must be validated to demonstrate that they are stability-indicating, meaning they can accurately measure the decrease in the active ingredient's concentration due to degradation and separate the impurities from the API and from each other. doi.orgich.org

Table 2: ICH Q1A Recommended Stability Testing Conditions This interactive table outlines the standard storage conditions for long-term, intermediate, and accelerated stability studies.

| Study | Storage Condition | Minimum Time Period at Submission |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Source: ich.org |

Setting Acceptance Criteria for this compound in Drug Specificationsich.orgregulations.gov

Acceptance criteria are numerical limits to which a drug substance or drug product must conform to be considered acceptable for its intended use. regulations.gov For the this compound, these criteria are included in the official specifications.

The establishment of an acceptance criterion for a specified impurity like the this compound is a multi-faceted process based on:

ICH Thresholds : The qualification threshold outlined in ICH Q3A/Q3B is a primary consideration. unr.edu.ar Generally, an acceptance criterion is set at or below the level at which the impurity has been qualified. regulations.govyoutube.com

Qualification Data : Qualification involves assessing the biological safety of the impurity. An impurity is considered qualified if its level has been adequately evaluated in safety and/or clinical studies. ich.orgtuwien.ac.at If data is not available, specific toxicity studies may be required. regulations.gov An impurity that is also a significant metabolite is generally considered qualified. ich.orgregulations.gov

Pharmacopoeial Standards : If a monograph for the drug substance exists in a pharmacopeia (e.g., the United States Pharmacopeia - USP), the acceptance criterion for a specified impurity should not be set higher than the compendial limit. regulations.govregulations.gov

Process Capability : The acceptance criteria should be consistent with the level of impurity that can be reliably achieved by the manufacturing process. ich.org

Analytical Capability : The limits must be achievable and measurable by the validated analytical procedure. ich.orgtuwien.ac.at

For the this compound, a specific acceptance limit must be defined and justified in the regulatory submission, ensuring that its level in each batch of the drug substance and product is controlled within safe limits throughout its shelf life. ich.orgregulations.gov

Strategies for Impurity Reference Standard Preparation and Qualificationveeprho.compharmacompass.com

Accurate control of the this compound relies on the availability of a well-characterized reference standard. veeprho.comrxnchem.com A reference standard is a highly purified compound used for qualitative identification and quantitative measurement. lgcstandards.comveeprho.com

Preparation Strategies : ICH guideline Q7 states that a primary reference standard can be obtained through several routes:

Independent Synthesis : Custom synthesis of the impurity molecule. lgcstandards.com

Purification from Production Material : Isolating the impurity from existing batches of the drug substance that contain it and then further purifying it to a high degree. lgcstandards.compharmtech.com

From an Officially Recognized Source : Procuring the standard from pharmacopeias (e.g., USP, EP) or other commercial suppliers of reference standards. lgcstandards.com

Qualification : A reference standard must be thoroughly characterized to confirm its identity and purity before use. lgcstandards.comveeprho.com This qualification process involves an extensive set of analytical tests to establish it as an authentic material of high purity. lgcstandards.compharmtech.com The characterization data, along with recommended storage conditions and an expiry date, are documented in a Certificate of Analysis (CoA). veeprho.com The stability of the reference standard under its intended storage conditions must also be established and monitored over time. pharmtech.com

Table 3: Types of Reference Standards and Their Qualification This interactive table provides an overview of different types of reference standards and the typical qualification requirements.

| Reference Standard Type | Description | Key Qualification Aspects |

| Primary Standard | A substance shown by extensive analytical tests to be an authentic material of high purity. lgcstandards.com | Comprehensive structural elucidation (e.g., NMR, MS, IR), purity assessment by multiple methods, and determination of volatile/inorganic content. |

| Secondary Standard | A substance whose quality and purity are established by comparison to a primary reference standard. lgcstandards.com | Identity confirmed against the primary standard; purity established relative to the primary standard. Used for routine laboratory analysis. |

| Compendial Standard | A reference standard issued by a pharmacopoeial authority (e.g., USP, EP). | Characterized for its specific intended use as described in the monograph. Considered a primary standard for that purpose. |

| Source: lgcstandards.compharmtech.com |

Emerging Trends and Future Research Directions in Loxoprofen Ring Opening Impurity Studies

Application of Green Analytical Chemistry Principles for Sustainable Impurity Analysis

The pharmaceutical industry is increasingly adopting green analytical chemistry (GAC) principles to minimize the environmental impact of its quality control processes. researchgate.netaustinpublishinggroup.com This involves reducing or eliminating the use of hazardous solvents, minimizing waste generation, and lowering energy consumption. researchgate.netyoutube.com In the context of loxoprofen (B1209778) impurity analysis, this translates to the development of more eco-friendly analytical methods.

Key strategies for greening the analysis of the Loxoprofen Ring-opening Impurity include:

Solvent Reduction and Replacement: Traditional chromatographic methods often rely on large volumes of organic solvents like acetonitrile (B52724) and methanol, which are toxic and costly to dispose of. austinpublishinggroup.com Research is focused on replacing these with greener alternatives such as ethanol (B145695), water, or superheated water. researchgate.netdoaj.org

Miniaturization and Automation: The adoption of techniques like ultra-high-performance liquid chromatography (UHPLC) and automated sample preparation reduces solvent consumption and waste. doaj.orgresearchgate.net

Direct Analysis Techniques: Methods that allow for the direct analysis of samples without extensive preparation, such as certain spectroscopic techniques, can significantly reduce the use of reagents and solvents. researchgate.net

Table 1: Principles of Green Analytical Chemistry

| Principle | Description | Relevance to Impurity Analysis |

| Waste Reduction | Minimize or eliminate waste at the source. | Reduces environmental footprint of quality control labs. researchgate.net |

| Safer Solvents & Reagents | Use of less hazardous and toxic chemicals. | Improves operator safety and reduces environmental pollution. austinpublishinggroup.comyoutube.com |

| Energy Efficiency | Conduct analyses at ambient temperature and pressure. | Lowers the carbon footprint of pharmaceutical manufacturing. researchgate.net |

| Renewable Resources | Utilize reagents and solvents derived from renewable sources. | Promotes sustainability in the long term. austinpublishinggroup.com |

| Automation | Automate analytical processes to reduce human error and reagent use. | Increases efficiency and reproducibility of impurity testing. researchgate.net |

In Silico Prediction and Computational Chemistry Approaches for Degradation Pathway Modeling

Computational tools are revolutionizing the way researchers predict and understand the formation of drug impurities. In silico prediction and computational chemistry offer a proactive approach to identifying potential degradation products, including the this compound, even before they are observed in the laboratory. schrodinger.comnih.gov

These computational approaches can:

Predict Degradation Products: Software tools can simulate the degradation of a drug molecule under various stress conditions (e.g., hydrolysis, oxidation) to predict the formation of impurities. nih.govyoutube.com

Elucidate Degradation Mechanisms: Computational modeling can help to understand the chemical reactions and pathways that lead to the formation of specific impurities. schrodinger.com This knowledge is invaluable for developing strategies to prevent their formation.

Assess Impurity Toxicity: In silico tools can be used to predict the potential toxicity of identified impurities, helping to prioritize which impurities require the most stringent control. nih.gov

For instance, computational models can predict the bond dissociation energies within the loxoprofen molecule, identifying the weaker bonds that are more susceptible to cleavage and lead to the ring-opening reaction. schrodinger.com

Advanced Spectroscopic Techniques for Real-time and In-situ Impurity Monitoring

The ability to monitor impurity formation in real-time and directly within the manufacturing process (in-situ) is a key goal of modern pharmaceutical analysis. Advanced spectroscopic techniques are making this a reality. mdpi.com These methods, often integrated as Process Analytical Technology (PAT), provide continuous insights into the manufacturing process, allowing for immediate adjustments to maintain product quality. nih.gov

Spectroscopic techniques with potential for real-time monitoring of the this compound include:

Raman Spectroscopy: This non-destructive technique provides detailed chemical information and can be used to monitor molecular changes, such as the ring-opening of loxoprofen, in real-time. mdpi.comspectroscopyonline.com

Near-Infrared (NIR) Spectroscopy: NIR is well-suited for monitoring the concentration of components in a mixture and can be implemented for in-line process control. mdpi.com

Fluorescence Spectroscopy: This highly sensitive technique can detect trace amounts of impurities. mdpi.comresearchgate.net

The integration of these spectroscopic tools with fiber-optic probes allows for measurements to be taken directly from the reaction vessel or production line, eliminating the need for time-consuming sample extraction and analysis. mdpi.com

Development of High-Throughput Screening Methods for Impurity Detection

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of a large number of samples. bmglabtech.comwikipedia.org In the context of impurity analysis, HTS can be used to:

Screen for Impurities in Multiple Batches: HTS allows for the rapid analysis of numerous production batches, ensuring consistent product quality. technologynetworks.com

Evaluate the Impact of Process Variations: The effect of changes in manufacturing parameters on impurity formation can be quickly assessed using HTS. bmglabtech.com

Identify Conditions that Minimize Impurity Formation: HTS can be used to screen a wide range of conditions (e.g., temperature, pH, excipients) to identify those that result in the lowest levels of the this compound. drugtargetreview.com

HTS platforms often utilize miniaturized formats, such as microplates, and automated liquid handling systems to achieve high sample throughput. wikipedia.orgnih.gov The data generated from HTS can be analyzed using sophisticated software to quickly identify trends and "hits"—conditions that meet predefined quality criteria. bmglabtech.com

Integration of Quality by Design (QbD) Principles for Impurity Control throughout the Product Lifecycle

Quality by Design (QbD) is a systematic and science-based approach to pharmaceutical development that aims to build quality into the product from the outset. iajps.comdergipark.org.tr The core principle of QbD is to have a thorough understanding of the product and the manufacturing process to ensure that the final product consistently meets its quality targets. nih.gov

The application of QbD to the control of the this compound involves:

Defining a Quality Target Product Profile (QTPP): This includes defining the acceptable level of the ring-opening impurity in the final drug product. dergipark.org.tr

Identifying Critical Quality Attributes (CQAs): The level of the this compound is a CQA as it can impact the safety and efficacy of the drug. iajps.com

Identifying Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): This involves identifying the properties of the starting materials and the manufacturing process parameters that can affect the formation of the impurity. nih.gov For example, studies have shown that humidity and certain excipients can influence the generation of loxoprofen impurities. magtechjournal.com

Establishing a Control Strategy: This is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. iajps.com This strategy may include in-process controls and real-time release testing.

By implementing QbD principles, manufacturers can move from a reactive "quality by testing" approach to a proactive "quality by design" paradigm, leading to more robust and reliable control over impurities like the this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Loxoprofen Ring-opening Impurity relevant to analytical identification?

- Methodological Answer : The impurity (CAS: 1091621-61-2) has a molecular formula of C₁₅H₁₈O₅ and a molecular weight of 278.3 g/mol. Key properties include a predicted density of 1.238±0.06 g/cm³ and a boiling point of 504.8±35.0 °C. Its acid dissociation constant (pKa) is 4.32±0.10, which influences solubility and chromatographic behavior. For identification, use spectral data (e.g., UV, IR) alongside HPLC retention times. Store samples at 2–8°C to prevent degradation .

Q. What chromatographic methods are recommended for detecting this compound in pharmaceutical formulations?

- Methodological Answer : A validated HPLC method using an Intersil ODS-3 column (4.6 × 250 mm, 5 µm) with gradient elution (mobile phase: potassium dihydrogen phosphate buffer (pH 4.5) and acetonitrile) at 220 nm detection is effective. The method achieves baseline separation between the impurity and Loxoprofen Sodium, with linearity (r > 0.9999) across 0.1–2.0 µg/mL. Column temperature (40°C) and injection volume (20 µL) are critical for reproducibility .

Advanced Research Questions

Q. How do environmental factors like humidity and temperature influence the formation and stability of this compound?

- Methodological Answer : Humidity is a critical factor: excipients such as calcium hydrogen phosphate and sodium starch glycolate increase water absorption, accelerating impurity formation. Stability studies should include accelerated conditions (e.g., 40°C/75% RH) to model degradation. Use sealed packaging (aluminum foil bags) to mitigate moisture ingress. Avoid hydrophilic excipients and control granulation water content to <2% in formulation .

Q. What synthetic pathways lead to the formation of this compound, and how can they be controlled during synthesis?

- Methodological Answer : The impurity forms via acid- or base-catalyzed ring-opening of Loxoprofen’s cyclopentanone moiety. Mechanistic studies using epoxide ring-opening reactions (e.g., nucleophilic attack by water or alcohols) can model its formation. Control reaction pH (<4.5) and limit protic solvents during synthesis. Monitor intermediates via LC-MS to identify critical points for process optimization .

Q. How does excipient compatibility impact the generation of this compound in solid dosage forms?

- Methodological Answer : Excipient incompatibility (e.g., with mannitol) can catalyze impurity formation. Use forced degradation studies (thermal stress at 60°C for 14 days) to screen excipients. Replace incompatible agents like mannitol with inert fillers (e.g., microcrystalline cellulose). FTIR and DSC analyses help detect interactions between Loxoprofen and excipients during preformulation .

Q. What advanced analytical strategies differentiate this compound from structurally related degradation products?

- Methodological Answer : Employ LC-QTOF-MS for high-resolution mass profiling to distinguish isobaric impurities. For example, Loxoprofen Impurity D (CAS: 99807-54-2) has a bromomethyl group (C₁₁H₁₃BrO₂), while the ring-opening impurity lacks halogens. Pair this with nuclear magnetic resonance (NMR) to confirm structural differences in aromatic and cyclopentane regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.